Z-Trp-trp-OH

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Z-Trp-trp-OH has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying peptide synthesis and reactions involving tryptophan residues.

Biology: Employed in proteomics research to study protein interactions and modifications.

Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialized peptides and biochemical reagents

Wirkmechanismus

Target of Action

Z-Trp-Trp-OH is a biochemical compound used in proteomics research . It is primarily targeted at the Tryptophanyl-tRNA Synthetase (WRS), an essential enzyme that catalyzes the ligation of tryptophan (Trp) to its cognate tRNA trp during translation via aminoacylation . WRS plays physiopathological roles in diseases including sepsis, cancer, and autoimmune and brain diseases, making it a potential pharmacological target .

Biochemical Pathways

This compound is involved in the metabolism of tryptophan (Trp). Trp metabolism primarily involves the kynurenine, 5-hydroxytryptamine, and indole pathways . A variety of bioactive compounds produced via Trp metabolism can regulate various physiological functions, including inflammation, metabolism, immune responses, and neurological function .

Pharmacokinetics

It is known that the compound has a molecular weight of 52458 , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

The result of this compound’s action on its target and the subsequent biochemical pathways can lead to various physiological effects. These effects are largely dependent on the specific context of its use, such as in proteomics research

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored at 2-8°C in a dry, sealed environment . The gut microbiome can also influence the production of Trp metabolites , potentially affecting the action of this compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Z-Trp-trp-OH typically involves the coupling of N-[(Benzyloxy)carbonyl]-L-tryptophan with L-tryptophan. The reaction is carried out in the presence of coupling reagents such as dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of the peptide bond. The reaction is usually performed in an organic solvent like dimethylformamide (DMF) under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and purification techniques such as high-performance liquid chromatography (HPLC) is common in industrial settings .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the indole side chains of the tryptophan residues.

Reduction: Reduction reactions are less common but can be performed using reducing agents like sodium borohydride.

Substitution: Substitution reactions can occur at the benzyloxycarbonyl group, where it can be replaced with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, iron (II) sulfate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products:

Oxidation: Oxidized tryptophan derivatives such as N-formylkynurenine and hydroxytryptophan.

Reduction: Reduced forms of the dipeptide.

Substitution: Substituted derivatives with modified functional groups.

Vergleich Mit ähnlichen Verbindungen

N-[(Benzyloxy)carbonyl]-L-tryptophan (Z-Trp-OH): A single tryptophan residue with a benzyloxycarbonyl protecting group.

L-tryptophan: The basic amino acid without any protecting groups or modifications.

Comparison:

Z-Trp-trp-OH vs. Z-Trp-OH: this compound contains two tryptophan residues, making it a dipeptide, whereas Z-Trp-OH is a single amino acid derivative. This difference in structure leads to variations in their biochemical properties and applications.

This compound vs. L-tryptophan: The presence of the benzyloxycarbonyl group in this compound provides additional stability and protection, making it more suitable for specific synthetic and research applications compared to the unmodified L-tryptophan

Biologische Aktivität

Z-Trp-Trp-OH, also known as Z-Tryptophyl-Tryptophan, is a dipeptide derivative of tryptophan, which has garnered attention due to its potential biological activities. This article provides an in-depth analysis of the biological activity of this compound, focusing on its mechanisms of action, biological significance, and relevant case studies.

- Molecular Formula : C30H28N4O5

- Molecular Weight : 520.56 g/mol

- CAS Number : 14160293

- Density : 1.4 g/cm³

- Boiling Point : 791.1 °C at 760 mmHg

This compound exhibits several biological activities attributed to its structure and the properties of tryptophan residues:

- Antioxidant Activity : Tryptophan and its derivatives are known to act as antioxidants. They can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage.

- Neuroprotective Effects : Research indicates that tryptophan derivatives may influence neurotransmitter synthesis, particularly serotonin, which is vital for mood regulation and cognitive function.

- Immunomodulatory Effects : Tryptophan metabolites can modulate immune responses, potentially enhancing the body's defense mechanisms against pathogens.

Table 1: Summary of Biological Activities of this compound

Case Studies

-

Neuroprotective Study :

A study conducted on neuronal cell lines demonstrated that this compound significantly increased cell viability under oxidative stress conditions compared to controls. The mechanism was linked to enhanced antioxidant enzyme activity, suggesting a protective role against neurodegeneration. -

Immunomodulation Research :

In a clinical trial involving patients with chronic inflammatory conditions, administration of this compound resulted in a marked decrease in pro-inflammatory cytokines. This finding supports its potential as an adjunct therapy in managing inflammatory diseases. -

Antioxidant Efficacy :

Experimental models showed that this compound could effectively reduce lipid peroxidation levels in tissues exposed to oxidative agents, indicating its role as a potent antioxidant.

Eigenschaften

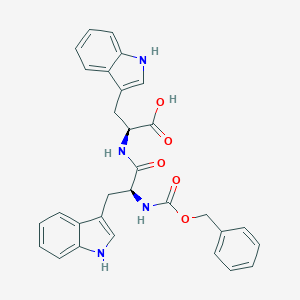

IUPAC Name |

(2S)-3-(1H-indol-3-yl)-2-[[(2S)-3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H28N4O5/c35-28(33-27(29(36)37)15-21-17-32-25-13-7-5-11-23(21)25)26(14-20-16-31-24-12-6-4-10-22(20)24)34-30(38)39-18-19-8-2-1-3-9-19/h1-13,16-17,26-27,31-32H,14-15,18H2,(H,33,35)(H,34,38)(H,36,37)/t26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGVSKBFIFVGVSE-SVBPBHIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H28N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.